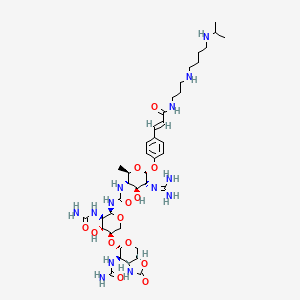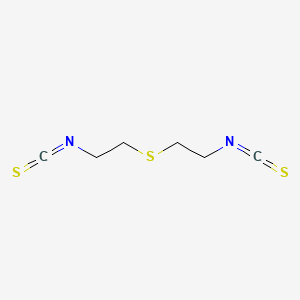
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulphonyl group, and a methoxybenzonitrile moiety
Métodos De Preparación
The synthesis of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves several steps, including methylation, thiocyanation, ethylation, and oxidation . The process typically starts with the methylation of a precursor compound, followed by the introduction of the ethylsulphonyl group through thiocyanation and ethylation. The final step involves oxidation to achieve the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethylsulphonyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or chloroform. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, while in materials science, it may interact with polymer matrices to enhance their properties .
Comparación Con Compuestos Similares
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile can be compared with other similar compounds, such as:
4-Amino-5-(methylsulphonyl)-2-methoxybenzonitrile: This compound has a methylsulphonyl group instead of an ethylsulphonyl group, which may result in different chemical properties and reactivity.
4-Amino-5-(ethylsulphonyl)-2-hydroxybenzonitrile: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s solubility and biological activity.
4-Amino-5-(ethylthio)-2-methoxybenzonitrile: The ethylthio group provides different electronic and steric effects compared to the ethylsulphonyl group, affecting the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Propiedades
Número CAS |
80036-88-0 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
4-amino-5-ethylsulfonyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O3S/c1-3-16(13,14)10-4-7(6-11)9(15-2)5-8(10)12/h4-5H,3,12H2,1-2H3 |
Clave InChI |
QIKUGMIMJGCHIN-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=C(C(=C1)C#N)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















